molecular formula C5H4Br2N4O B13112477 N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide

N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide

Cat. No.: B13112477
M. Wt: 295.92 g/mol
InChI Key: DPKXLVBNCXYLRJ-UHFFFAOYSA-N
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Description

N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyrazine ring and a hydroxymethanimidamide group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide typically involves the bromination of pyrazine derivatives followed by the introduction of the hydroxymethanimidamide group. One common method includes the reaction of 3,5-dibromopyrazine with hydroxylamine in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol.

Industrial Production Methods

Industrial production of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3,5-dibromopyrazin-2-yl)glycinate: A similar pyrazine derivative with different functional groups.

    3,5-Dibromopyrazine: The parent compound without the hydroxymethanimidamide group.

Uniqueness

N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide is unique due to the presence of the hydroxymethanimidamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H4Br2N4O

Molecular Weight

295.92 g/mol

IUPAC Name

N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide

InChI

InChI=1S/C5H4Br2N4O/c6-3-1-8-5(4(7)11-3)9-2-10-12/h1-2,12H,(H,8,9,10)

InChI Key

DPKXLVBNCXYLRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N=CNO)Br)Br

Origin of Product

United States

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